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Executive Summary

Glycoprotein-340 (gp-340), also known as Deleted in Malignant Brain Tumors 1 (DMBT1) and
salivary agglutinin (SAG), is a large, secreted scavenger receptor cysteine-rich (SRCR) protein
that plays a critical role in mucosal innate immunity. Found in a variety of bodily fluids and
mucosal surfaces, gp-340 acts as a pattern recognition molecule, binding to a wide array of
pathogens, including bacteria and viruses, as well as to host immune components. Its functions
are diverse, ranging from pathogen agglutination and clearance to the modulation of
inflammatory responses and a potential role in cancer development. This technical guide
provides a comprehensive overview of the core biological functions of gp-340, presenting
guantitative data, detailed experimental protocols, and visualizations of its signaling pathways
to support further research and therapeutic development.

Core Biological Functions of gp-340

Glycoprotein-340 is a key component of the innate immune system at mucosal surfaces, acting
as a first line of defense against invading pathogens. Its biological functions are largely
attributed to its structure, which features multiple SRCR domains that facilitate its binding to
various ligands.

Role in Innate Immunity
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Pathogen Recognition and Agglutination: A primary function of gp-340 is its ability to bind to
and agglutinate a broad spectrum of microorganisms. This agglutination is a crucial mechanism
for pathogen clearance, as it facilitates their removal by mechanical processes such as
swallowing or ciliary action.[1][2] gp-340 has been shown to interact with numerous clinically
relevant bacteria, including Streptococcus mutans, a primary causative agent of dental caries,
and other oral streptococci.[3][4] The binding is often calcium-dependent and can be mediated
by both protein-protein and protein-carbohydrate interactions.

Viral Neutralization: In addition to bacteria, gp-340 can also bind to and neutralize various
viruses. It has been demonstrated to interact with the envelope glycoproteins of viruses such
as influenza A virus and Human Immunodeficiency Virus (HIV).[5][6] The binding of soluble gp-
340 to HIV-1, for instance, can inhibit viral infection.[6]

Interaction with Host Immune Molecules: gp-340 collaborates with other components of the
innate immune system. It is known to bind to surfactant proteins A and D (SP-A and SP-D),
which are collectins involved in pulmonary host defense. This interaction can enhance the
agglutination and clearance of pathogens in the lungs.

Modulation of Inflammation

The role of gp-340 in inflammation is complex and appears to be context-dependent. Its ability
to bind and clear pathogens can prevent the initiation of an inflammatory response. However,
gp-340 can also directly modulate immune signaling pathways.

Complement System Activation: A significant aspect of gp-340's immunomodulatory function is
its interaction with the complement system. When immobilized on a surface, gp-340 can
activate the lectin pathway of the complement system by binding to mannose-binding lectin
(MBL).[7] This leads to the deposition of complement components, such as C4d, on the target
surface, marking it for destruction.[8][9] Conversely, in a soluble form, gp-340 can inhibit
complement activation.

Interaction with Immune Cells: gp-340 can interact with specific receptors on immune cells. For
example, it has been shown to bind to DC-SIGN on dendritic cells and Langerin on Langerhans
cells. This interaction may modulate the antigen presentation process and subsequent adaptive
immune responses.
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Role in Cancer

The gene encoding gp-340, DMBT1, is located in a chromosomal region that is frequently
deleted in various cancers, suggesting a role as a tumor suppressor.[10][11]

Downregulation in Cancer: Studies have shown that the expression of DMBTL1 is significantly
downregulated in several types of cancer, including oral squamous cell carcinoma, colorectal
cancer, and some brain tumors.[10][11][12] This loss of expression is often associated with a
poorer prognosis.[13]

Tumor Suppressive Functions: The proposed tumor-suppressive mechanisms of gp-340 are
linked to its roles in maintaining tissue homeostasis and immune surveillance. By binding to
and clearing potential carcinogens and pathogens, gp-340 may prevent chronic inflammation, a
known driver of carcinogenesis. Furthermore, its interactions with immune cells could
contribute to anti-tumor immunity. The loss of gp-340 may, therefore, create a
microenvironment that is more permissive for tumor growth and progression.

Quantitative Data

While extensive qualitative data exists on the binding partners of gp-340, precise quantitative
data on binding affinities and expression levels are still emerging. The following tables
summarize available quantitative information.

Binding Affinity

Ligand Method Reference
(Kd)
Not explicitly ) o

- Various binding
Streptococcus mutans  quantified, but strong [3]
o assays

binding observed
High affinity (Kd not

HIV-1 gp120 N ELISA, SPR [6]
specified)

o Not explicitly Co-
Mannose-Binding N ] ) S
] quantified, but direct immunoprecipitation,

Lectin (MBL) o

binding shown ELISA

Table 1: Binding Affinities of gp-340 to Select Ligands.
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Tissue/Fluid Expression Level Method Reference
Saliva ~10-100 pg/mL ELISA

Present, but not
Tears - Western Blot

quantified
Bronchoalveolar Variable, present in ] )

] Immunohistochemistry  [6]
Lavage Fluid alveolar macrophages
Various Tissues High in salivary gland,
_ _ RNA-Seq [L4][15][16][17]

(GTEX) lung, digestive tract

Table 2: Expression Levels of gp-340 in Human Tissues and Fluids. (Note: Precise
concentrations can vary significantly between individuals and under different physiological
conditions).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
biological functions of gp-340.

Bacterial Agglutination Assay

This assay is used to determine the ability of gp-340 to agglutinate bacteria.

Materials:

Purified gp-340

Bacterial suspension (e.g., Streptococcus mutans)

Phosphate-buffered saline (PBS)

96-well microtiter plate

Spectrophotometer

Method:
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e Prepare a suspension of bacteria in PBS to a specific optical density (OD) at 600 nm (e.g.,
OD =1.0).

e Add a fixed volume of the bacterial suspension to the wells of a 96-well plate.
¢ Add serial dilutions of purified gp-340 to the wells. Include a control with PBS only.
 Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[18]

o Measure the decrease in OD at 600 nm over time using a spectrophotometer. Agglutination
is indicated by a decrease in OD as the bacterial clumps settle.[7]

e The percentage of agglutination can be calculated using the formula: (Initial OD - Final OD) /
Initial OD * 100.

Virus Neutralization Assay

This assay determines the ability of gp-340 to inhibit viral infection of host cells.

Materials:

Purified gp-340

Virus stock (e.g., Influenza A virus)

Susceptible host cells (e.g., MDCK cells)

Cell culture medium

96-well cell culture plates

Reagents for quantifying viral infection (e.g., TCID50 assay, plague assay, or gPCR)
Method:
e Seed susceptible host cells in a 96-well plate and grow to confluence.

e Pre-incubate a fixed amount of virus with serial dilutions of purified gp-340 for 1 hour at
37°C.[19]
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e Add the virus/gp-340 mixture to the host cells and incubate for a period sufficient for viral
entry and replication (e.g., 48-72 hours).[1]

e Quantify the extent of viral infection in each well. This can be done by:

o TCID50 (50% Tissue Culture Infectious Dose) assay: Observing the cytopathic effect
(CPE) and calculating the dilution of gp-340 that inhibits infection in 50% of the wells.

o Plaque Reduction Neutralization Test (PRNT): Overlaying the cells with agar and counting
the number of viral plaques. The neutralization titer is the reciprocal of the highest serum
dilution that causes a 50% or 90% reduction in the number of plaques.

o gPCR: Measuring the amount of viral nucleic acid in the cell lysate.[19]

e The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response
curve.[20]

Complement C4d Deposition Assay

This ELISA-based assay measures the activation of the complement pathway by surface-
bound gp-340.

Materials:

Purified gp-340

e Normal human serum (as a source of complement proteins)

e Anti-C4d antibody

o HRP-conjugated secondary antibody

o ELISA plates

e Substrate for HRP (e.g., TMB)

o Plate reader

Method:
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o Coat the wells of an ELISA plate with purified gp-340 and block with a suitable blocking
buffer.

¢ |ncubate the coated wells with diluted normal human serum for 1 hour at 37°C to allow for
complement activation and C4d deposition.[5]

e Wash the wells to remove unbound serum components.
e Add a primary antibody specific for a neoepitope on C4d and incubate.[21]
e Wash and add an HRP-conjugated secondary antibody.

 After a final wash, add the HRP substrate and measure the absorbance at the appropriate
wavelength. The signal intensity is proportional to the amount of C4d deposited.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
and experimental workflows involving gp-340.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607152#glycoprotein-340-gp-340-biological-
functions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b607152#glycoprotein-340-gp-340-biological-functions
https://www.benchchem.com/product/b607152#glycoprotein-340-gp-340-biological-functions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

